molecular formula C7H7ClOS B1620741 1-[4-(Chloromethyl)-2-thienyl]ethanone CAS No. 33148-79-7

1-[4-(Chloromethyl)-2-thienyl]ethanone

Cat. No.: B1620741
CAS No.: 33148-79-7
M. Wt: 174.65 g/mol
InChI Key: NCDGDGCGEPGKBS-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-2-thienyl]ethanone is a chemical compound that belongs to the group of thienyl ketones. It is characterized by the presence of a chloromethyl group attached to a thienyl ring, which is further connected to an ethanone group. This compound has a molecular formula of C7H7ClOS and a molecular weight of 174.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Chloromethyl)-2-thienyl]ethanone can be synthesized through various synthetic routes. One common method involves the chloromethylation of 2-thienyl ethanone. This reaction typically requires the use of chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)-2-thienyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Chloromethyl)-2-thienyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-2-thienyl]ethanone involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl ring may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Bromomethyl)-2-thienyl]ethanone
  • 1-[4-(Methylthio)-2-thienyl]ethanone
  • 1-[4-(Hydroxymethyl)-2-thienyl]ethanone

Uniqueness

1-[4-(Chloromethyl)-2-thienyl]ethanone is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. Compared to its bromomethyl or methylthio analogs, the chloromethyl derivative may exhibit different reactivity patterns and biological effects .

Properties

IUPAC Name

1-[4-(chloromethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDGDGCGEPGKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362848
Record name ST060291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33148-79-7
Record name ST060291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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